

An In-Depth Technical Guide to Key Synthetic Intermediates

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Compound of Interest

Compound Name: *Methyl 2,2-diphenylcyclopropanecarboxylate*

Cat. No.: *B172694*

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A Note on Chemical Identification: Initial research into CAS number 19179-60-3 identified the compound as **Methyl 2,2-diphenylcyclopropanecarboxylate**. However, the broader context of inquiries surrounding this CAS number frequently intersects with research and synthesis pathways involving 1-(2-Fluorophenyl)piperazine. Given the significant interest in the latter within the drug development and research community, this guide will address both compounds to ensure comprehensive coverage for scientists and researchers.

Part 1: Methyl 2,2-diphenylcyclopropanecarboxylate Overview and Properties

Methyl 2,2-diphenylcyclopropanecarboxylate, identified by CAS number 19179-60-3, is a cyclopropane derivative.[1][2][3] While detailed synthetic protocols are not extensively documented in readily available literature, its properties are summarized below.

Table 1: Physicochemical Properties of **Methyl 2,2-diphenylcyclopropanecarboxylate**

Property	Value	Source
CAS Number	19179-60-3	[1]
Molecular Formula	C ₁₇ H ₁₆ O ₂	[1][3][4]
Molecular Weight	252.31 g/mol	[1][4]
IUPAC Name	methyl 2,2-diphenylcyclopropane-1-carboxylate	[4]
Synonyms	Methyl 2,2-diphenylcyclopropanecarboxylate; 2,2-diphenylcyclopropanecarboxylic acid methyl ester	[4]

A potential synthetic route involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid chloride with methanol.[4] Another possibility is the esterification of 2,2-diphenylcyclopropanecarboxylic acid.[4]

Part 2: 1-(2-Fluorophenyl)piperazine: A Core Moiety in Neurological Drug Discovery

Introduction and Significance

1-(2-Fluorophenyl)piperazine (2-FPP), with CAS number 1011-15-0, is a fluorinated phenylpiperazine derivative.[5][6][7][8] This class of compounds is of significant interest to medicinal chemists and pharmacologists due to its prevalence as a core structural motif in a wide array of neurologically active agents.[6] Its utility as a synthetic intermediate is well-established, particularly in the development of antipsychotics, antidepressants, and other CNS-targeting therapeutics.[6] The introduction of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often enhancing metabolic stability and receptor binding affinity.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of 2-FPP is crucial for its effective use in synthesis and for the characterization of its derivatives.

Table 2: Properties of 1-(2-Fluorophenyl)piperazine

Property	Value	Source
CAS Number	1011-15-0	[5][6][8]
Molecular Formula	C ₁₀ H ₁₃ FN ₂	[5][6][8][9]
Molecular Weight	180.22 g/mol	[5][6][9]
Appearance	Not specified, likely a liquid or low-melting solid	
Boiling Point	150 °C at 3 mmHg	[5][9]
Density	1.141 g/mL at 25 °C	[5]
Refractive Index (n _{20/D})	1.556	[5]
Flash Point	113 °C (closed cup)	[5]

Synthesis of 1-(2-Fluorophenyl)piperazine

The synthesis of 1-(2-fluorophenyl)piperazine typically involves the N-arylation of piperazine with an activated fluorophenyl electrophile. A common and effective method is the nucleophilic aromatic substitution (S_NAr) reaction between piperazine and 1,2-difluorobenzene.

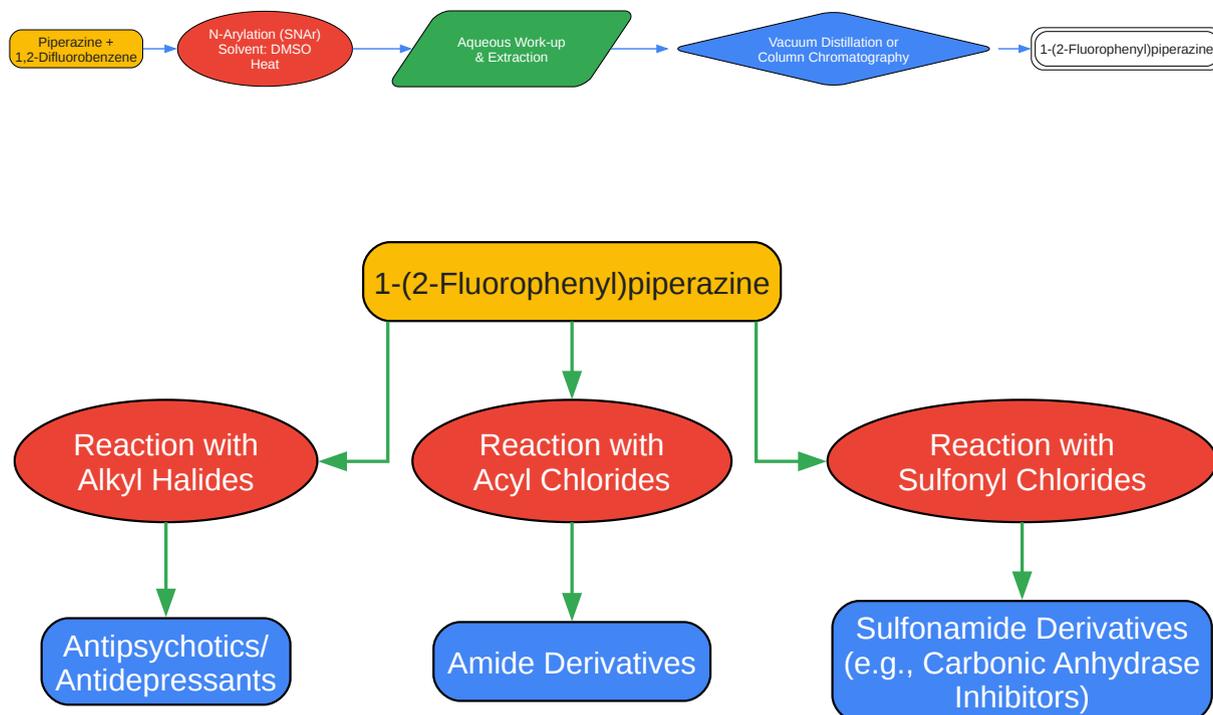
Causality in Synthetic Design:

- **Choice of Reactants:** 1,2-difluorobenzene is an excellent electrophile for this reaction. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack. Piperazine, with its two secondary amine groups, serves as the nucleophile. An excess of piperazine is often used to act as both the nucleophile and a base to neutralize the hydrofluoric acid byproduct, driving the reaction towards the mono-substituted product.

- **Reaction Conditions:** The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex). Elevated temperatures are required to overcome the activation energy of the reaction.
- **Work-up and Purification:** The reaction mixture is worked up by partitioning between an organic solvent and water. The product is then purified by distillation under reduced pressure or by column chromatography to yield pure 1-(2-fluorophenyl)piperazine.

Experimental Protocol: N-Arylation of Piperazine

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (2-4 equivalents) in a suitable polar aprotic solvent (e.g., DMSO).
- **Addition of Electrophile:** Slowly add 1,2-difluorobenzene (1 equivalent) to the stirred solution at room temperature.
- **Reaction:** Heat the reaction mixture to a temperature between 100-150 °C and maintain for several hours to days, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).^[10]
- **Work-up:** After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.



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Caption: Synthetic utility of 1-(2-Fluorophenyl)piperazine in drug development.

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